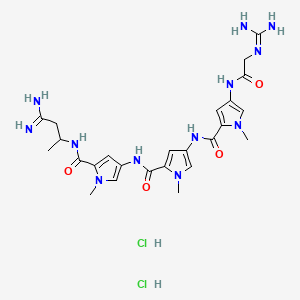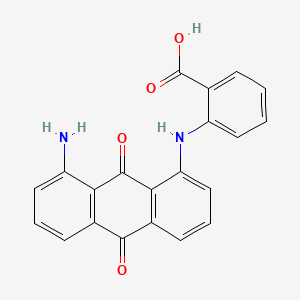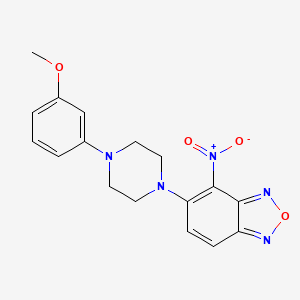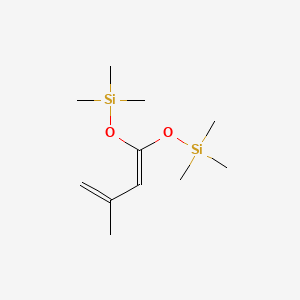
1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene is an organosilicon compound with the molecular formula C10H22O2Si2. It is a derivative of butadiene, where the hydrogen atoms at the 1 and 1’ positions are replaced by trimethylsilyloxy groups. This compound is known for its unique reactivity and is used in various organic synthesis applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene can be synthesized through several methods. One common method involves the reaction of 3-methyl-1,3-butadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes, alcohols
Substitution: Various substituted derivatives depending on the reagent used
Applications De Recherche Scientifique
1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyloxy groups stabilize the intermediate species formed during reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1-Bis(trimethylsilyloxy)ethane
- 1,1-Bis(trimethylsilyloxy)propane
- 1,1-Bis(trimethylsilyloxy)butane
Uniqueness
1,1-Bis(trimethylsilyloxy)-3-methyl-1,3-butadiene is unique due to its specific structure, which imparts distinct reactivity compared to other similar compounds. The presence of the 3-methyl group and the conjugated diene system allows for unique reaction pathways and applications in organic synthesis.
Propriétés
Numéro CAS |
87121-05-9 |
|---|---|
Formule moléculaire |
C11H24O2Si2 |
Poids moléculaire |
244.48 g/mol |
Nom IUPAC |
trimethyl-(3-methyl-1-trimethylsilyloxybuta-1,3-dienoxy)silane |
InChI |
InChI=1S/C11H24O2Si2/c1-10(2)9-11(12-14(3,4)5)13-15(6,7)8/h9H,1H2,2-8H3 |
Clé InChI |
VVKHOYGVGWLNNB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=C(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


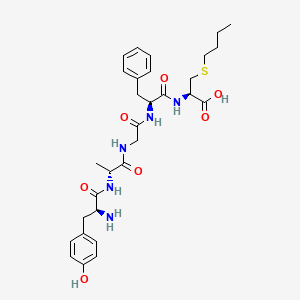
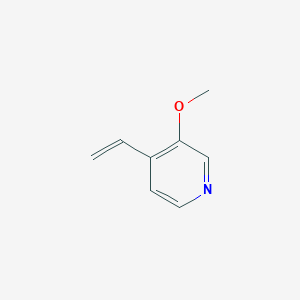
![Acetamide, N-[3-[(2,3-dihydroxypropyl)ethylamino]phenyl]-](/img/structure/B13779788.png)
![3-[[3-[[4-[[3-[[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;3-[[5-[[4-[[3-[[4,6-bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2,5-dimethylphenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonamide;hydron;2-hydroxypropanoic acid;iron](/img/structure/B13779790.png)
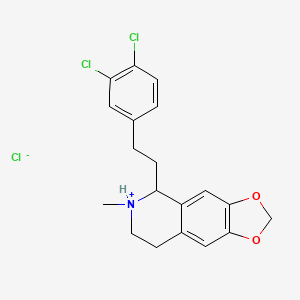
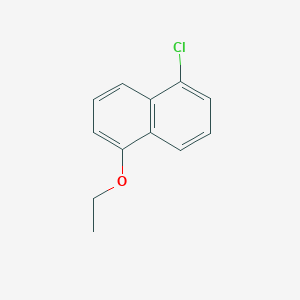

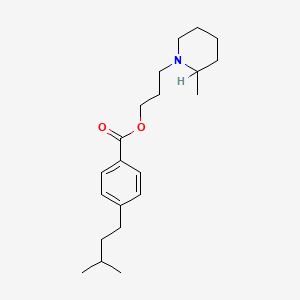

![(E)-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13779842.png)
